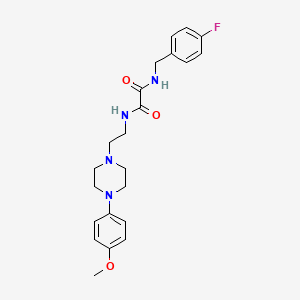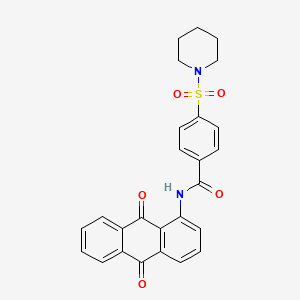
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide, also known as DASB, is a chemical compound that is commonly used in scientific research to study the serotonin transporter (SERT). SERT is a protein that is responsible for the reuptake of serotonin in the brain, and DASB is a selective serotonin reuptake inhibitor (SSRI) that binds to SERT and prevents the reuptake of serotonin.
Scientific Research Applications
Antibacterial Properties
- A study synthesized a series of novel benzamides and sulfonamides, including derivatives similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide, to evaluate their antibacterial activities. These compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents (Vinaya et al., 2008).
Antioxidant and Anticholinesterase Activity
- Research on sulfonyl hydrazone scaffold and piperidine rings, which are structurally related to the compound , found that these compounds exhibit antioxidant capacity and anticholinesterase activity. This suggests their potential use in treating oxidative stress-related disorders and neurodegenerative diseases (Karaman et al., 2016).
Synthesis and Systemic Exposure
- Another study focused on the synthesis of an analogue of rhein, a drug used in osteoarthritis, which shares structural similarities with N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide. The study provides insights into the systemic exposure of these compounds in animal models (Owton et al., 1995).
Sulfur-Nitrogen Chemistry
- A comprehensive exploration of sulfur-nitrogen compounds, including sulfenimines and N-sulfonyloxaziridines, offers valuable information on the chemical properties and potential applications of these compounds in medicinal chemistry (Davis, 2006).
Antiproliferative and Anti-HIV Activity
- Research on derivatives of piperazino-1,3-benzo[d]thiazoles, which are structurally related, showed promising antiproliferative and anti-HIV activity. This highlights the potential of such compounds in cancer and HIV treatment (Al-Soud et al., 2010).
Anti-Acetylcholinesterase Activity
- Studies on piperidine derivatives have shown significant anti-acetylcholinesterase activity, suggesting their use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Metabolism in Novel Antidepressants
- Investigation into the metabolism of novel antidepressants involving piperidine derivatives reveals insights into their pharmacokinetic profiles, beneficial for drug development (Hvenegaard et al., 2012).
Nonradical Oxidation Process
- A study on the activation of peroxymonosulfate by benzoquinone, involving compounds structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide, presents a novel nonradical oxidation process. This could have implications in environmental science and technology (Zhou et al., 2015).
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c29-24-19-7-2-3-8-20(19)25(30)23-21(24)9-6-10-22(23)27-26(31)17-11-13-18(14-12-17)34(32,33)28-15-4-1-5-16-28/h2-3,6-14H,1,4-5,15-16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJWHWZCSNGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(piperidine-1-sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

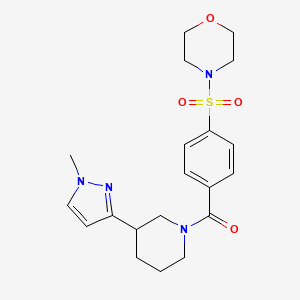
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

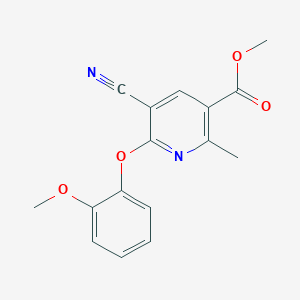
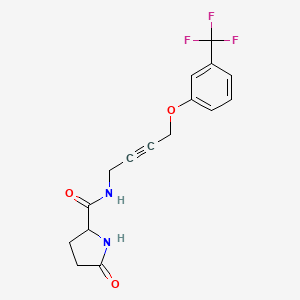
![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)


![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
